Orcinol gentiobioside

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-diabetic Properties

Studies suggest that OG may possess anti-diabetic properties. Research has shown that OG can stimulate insulin secretion from pancreatic beta cells and improve glucose uptake in muscle cells []. Additionally, OG may help reduce oxidative stress and inflammation, both of which are implicated in diabetic complications [].

Hepatoprotective Effects

OG may offer protective effects against liver damage. Studies have demonstrated that OG can alleviate liver injury caused by toxins or oxidative stress [, ]. Additionally, OG may promote liver cell regeneration and improve liver function [].

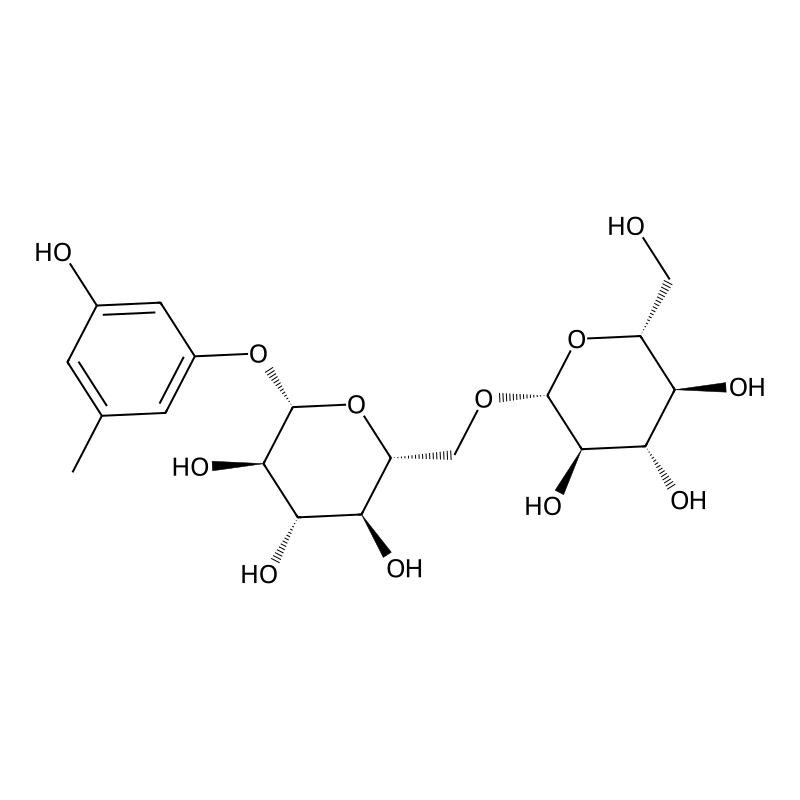

Orcinol gentiobioside is a glycoside compound characterized by the linkage of orcinol, a phenolic compound, and gentiobiose, a disaccharide made up of two glucose units. This compound is primarily derived from plants in the Gentianaceae family, notably gentian. Orcinol gentiobioside has garnered interest due to its potential health benefits and biological activities, particularly in the fields of pharmacology and biochemistry. Its chemical structure contributes to its functional properties, making it a subject of ongoing research in various scientific domains .

As with any research chemical, proper handling procedures are essential. Information on specific hazards associated with orcinol gentiobioside is limited. Still, it is generally recommended to handle research chemicals with gloves and in a well-ventilated area [].

Please Note:

- The information available on orcinol gentiobioside is primarily for research purposes.

- This information should not be interpreted as medical advice.

- Further research is needed to understand its potential benefits and risks fully.

The synthesis of orcinol gentiobioside typically involves glycosylation reactions where orcinol is linked to gentiobiose. While detailed synthetic routes are not widely documented, it is likely that enzymatic methods or chemical glycosylation techniques are employed to achieve this linkage. The exact conditions and reagents used for synthesis can vary based on the desired purity and yield of the final product .

Orcinol gentiobioside has several applications, particularly in:

- Pharmaceutical Research: Its potential anti-diabetic and hepatoprotective properties make it a candidate for drug development aimed at metabolic diseases.

- Nutraceuticals: Given its natural origin and health benefits, it may be explored for inclusion in dietary supplements targeting liver health and glucose metabolism.

- Cosmetic Industry: The antioxidant properties associated with phenolic compounds like orcinol may also find applications in skincare formulations aimed at reducing oxidative stress on skin cells .

Orcinol gentiobioside shares structural similarities with several other compounds within the category of glycosides and phenolic compounds. Here are some comparable compounds:

Uniqueness of Orcinol Gentiobioside: Unlike many similar compounds, orcinol gentiobioside's unique combination of a phenolic backbone with a specific disaccharide (gentiobiose) allows it to exhibit distinct biological activities, particularly regarding liver protection and glucose metabolism enhancement .

Orcinol gentiobioside, first identified in the late 20th century, is a phenolic glycoside isolated from medicinal plants of the Curculigo genus, notably Curculigo orchioides and Curculigo breviscapa . Its discovery emerged from ethnopharmacological studies of traditional Chinese and Indian herbal remedies, where these plants have been used for centuries to treat conditions such as osteoporosis, arthritis, and immune disorders . Modern phytochemical investigations in the 1990s–2010s confirmed its presence in Semecarpus anacardium and Curculigo capitulata, with structural elucidation achieved through advanced spectroscopic methods . A pivotal 2010 study by Zhu et al. isolated orcinol gentiobioside from Curculigo breviscapa rhizomes, marking its formal characterization in peer-reviewed literature .

Nomenclature and Classification within Phenolic Glycosides

Orcinol gentiobioside (IUPAC name: (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-hydroxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol) belongs to the phenolic glycoside class, characterized by a gentiobiose disaccharide (two β-D-glucopyranose units linked via a 1→6 bond) attached to an orcinol (3,5-dihydroxytoluene) aglycone . Its classification is summarized below:

| Property | Value |

|---|---|

| Molecular formula | C₁₉H₂₈O₁₂ |

| Molecular weight | 448.42 g/mol |

| Glycosidic linkage | β-1,6 between glucose units |

| Aglycone | Orcinol (3-hydroxy-5-methylphenol) |

| CAS registry number | 164991-86-0 |

This structure places it within the O-aryl glycoside subgroup, distinguished by the phenolic hydroxyl group’s covalent bond to the sugar moiety . Its stereochemistry, confirmed via NMR and X-ray crystallography, reveals ten chiral centers critical for bioactivity .

Significance in Natural Product Chemistry

Orcinol gentiobioside is a hallmark compound in the study of plant-derived therapeutics due to its dual role as a chemical marker and bioactive agent. Key points of significance include:

- Biosynthetic Novelty: Its gentiobiosyl-orcinol linkage is rare in nature, observed only in select Hypoxidaceae family plants .

- Ethnopharmacological Relevance: As a principal constituent of Curculigo orchioides, it underpins the plant’s use in traditional anti-osteoporotic formulations .

- Structural Complexity: The compound’s stereochemical diversity has spurred advances in glycoside synthesis methodologies, particularly in enzymatic glycosylation strategies .

Table 1: Natural Sources of Orcinol Gentiobioside

| Plant Species | Tissue | Geographic Distribution |

|---|---|---|

| Curculigo orchioides | Rhizomes | Southeast Asia, India |

| Curculigo breviscapa | Rhizomes | China |

| Semecarpus anacardium | Fruit | Tropical Asia |

Overview of Current Research Landscape

Recent studies have expanded understanding of orcinol gentiobioside’s mechanisms and applications:

Osteoclastogenesis Inhibition

A 2024 study demonstrated that orcinol gentiobioside suppresses RANKL-induced osteoclast differentiation in bone marrow macrophages by modulating JNK1 signaling, promoting apoptosis, and inhibiting autophagy . This aligns with its traditional use in osteoporosis management.

Glycoside Hydrolase Interactions

Structural analyses reveal its resistance to hydrolysis by β-glucosidases due to the 1→6 gentiobiose linkage, a property exploited in designing enzyme-stable glycoside derivatives . Computational docking studies highlight high-affinity interactions with JNK1 (binding energy: −8.9 kcal/mol), supporting its role as a targeted kinase inhibitor .

Synthetic and Analytical Advances

- Synthesis: Enzymatic methods using mutant barley β-glucan glucohydrolases enable stereospecific synthesis of gentiobioside analogs .

- Analytics: HPLC-ESI-MS protocols achieve detection limits of 0.1 ng/mL in plant extracts, facilitating quality control in herbal products .

Table 2: Key Pharmacological Findings (2020–2024)

Molecular Composition and Formula

Orcinol gentiobioside is a phenolic glycoside compound with the molecular formula C₁₉H₂₈O₁₂ and a molecular weight of 448.42 daltons [1] [2] [3]. The compound represents a glycosidic conjugate formed between the phenolic compound orcinol and the disaccharide gentiobiose [4] [5]. The systematic chemical name for orcinol gentiobioside is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-hydroxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol [1] [2].

The compound is also known by alternative nomenclature including β-D-Glucopyranoside, 3-hydroxy-5-methylphenyl 6-O-β-D-glucopyranosyl- and anacardoside [3] [5]. The Chemical Abstracts Service registry number for orcinol gentiobioside is 164991-86-0 [1] [2] [3]. The International Union of Pure and Applied Chemistry identifier key is XZPNBJLXZMBECP-SKYGPZSASA-N [2] [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₂₈O₁₂ | [1] [2] [3] |

| Molecular Weight | 448.42 g/mol | [1] [2] [3] |

| Chemical Abstracts Service Number | 164991-86-0 | [1] [2] [3] |

| International Union of Pure and Applied Chemistry Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-hydroxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol | [1] [2] |

| Exact Mass | 448.15807632 Da | [1] |

| Monoisotopic Mass | 448.15807632 Da | [1] |

Structural Elucidation and Confirmation Techniques

Structural elucidation of orcinol gentiobioside has been accomplished through multiple spectroscopic and analytical techniques [7]. Proton nuclear magnetic resonance spectroscopy serves as a primary method for structural confirmation, with the compound showing characteristic resonances consistent with the proposed structure [7]. The nuclear magnetic resonance analysis reveals distinct chemical environments for the aromatic protons of the orcinol moiety and the multiple hydroxyl-bearing carbons of the gentiobiose sugar component [8].

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for orcinol gentiobioside [9]. The compound exhibits typical glycosidic bond cleavage patterns under mass spectrometry conditions, with the oxygen-carbon glycosidic bond being more susceptible to fragmentation compared to carbon-carbon bonds [9]. High-performance liquid chromatography coupled with mass spectrometry enables both separation and structural verification of the compound with purity levels exceeding 98% routinely achieved [7] [6].

Infrared spectroscopy reveals characteristic absorption bands associated with the phenolic hydroxyl groups and the multiple sugar hydroxyl functionalities present in the molecule [8]. The infrared spectrum displays strong, broad absorption bands in the 3300-3400 cm⁻¹ region characteristic of hydroxyl group stretching vibrations [8]. Additional characteristic absorptions appear near 1000 cm⁻¹ corresponding to carbon-oxygen stretching modes [8].

| Analytical Technique | Application | Key Features |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Structural confirmation | Aromatic and sugar proton identification [7] |

| Mass Spectrometry | Molecular weight and fragmentation | Glycosidic bond cleavage patterns [9] |

| High-Performance Liquid Chromatography | Purity analysis | >98% purity confirmation [7] [6] |

| Infrared Spectroscopy | Functional group identification | OH stretches at 3300-3400 cm⁻¹ [8] |

Physical Properties and Characterization

Orcinol gentiobioside appears as a white to off-white crystalline powder at room temperature [7] [10]. The compound exhibits a melting point range of 117-120°C, indicating good thermal stability under normal handling conditions [6] [11]. The predicted boiling point is approximately 781.5±60.0°C at standard atmospheric pressure, though this represents a calculated value rather than experimentally determined data [6] [11].

The density of orcinol gentiobioside is reported as 1.6±0.1 g/cm³ at 20°C [6] [11]. The compound demonstrates limited solubility in water but shows enhanced solubility in polar organic solvents including dimethyl sulfoxide, methanol, ethanol, and pyridine [7] [6]. The partition coefficient (LogP) value is -1.81, indicating the compound's hydrophilic nature due to the multiple hydroxyl groups present in the structure [11].

The topological polar surface area of orcinol gentiobioside is 199 Ų, reflecting the significant number of hydrogen bond donors and acceptors in the molecule [1]. The compound contains eight hydrogen bond donor sites and twelve hydrogen bond acceptor sites, contributing to its overall polarity and solubility characteristics [1]. The molecular complexity value is 566, indicating a structurally sophisticated compound with multiple stereochemical centers [1].

| Physical Property | Value | Temperature/Conditions | Reference |

|---|---|---|---|

| Physical State | White crystalline powder | Room temperature | [7] [10] |

| Melting Point | 117-120°C | Standard pressure | [6] [11] |

| Boiling Point | 781.5±60.0°C | Predicted at 760 mmHg | [6] [11] |

| Density | 1.6±0.1 g/cm³ | 20°C | [6] [11] |

| LogP | -1.81 | Calculated | [11] |

| Topological Polar Surface Area | 199 Ų | Calculated | [1] |

| Hydrogen Bond Donors | 8 | Calculated | [1] |

| Hydrogen Bond Acceptors | 12 | Calculated | [1] |

Chemical Properties and Reactivity Patterns

Orcinol gentiobioside exhibits characteristic reactivity patterns typical of phenolic glycosides [12] [13]. The compound contains glycosidic bonds that are susceptible to both enzymatic and chemical hydrolysis under appropriate conditions [12] [13]. The β-glycosidic linkages in the molecule can be cleaved by specific enzymes such as β-glucosidases, leading to the release of the aglycone orcinol and the sugar moiety gentiobiose [13] [14].

Under acidic conditions, the glycosidic bonds undergo hydrolysis through a mechanism involving protonation of the glycosidic oxygen followed by departure of the sugar unit [15]. This acid-catalyzed hydrolysis can be accelerated by elevated temperatures and results in the formation of the corresponding aglycone and free sugar components [16] [15]. The phenolic hydroxyl groups in the orcinol portion of the molecule can participate in various chemical reactions including oxidation, methylation, and conjugation reactions [17] [18].

The compound demonstrates stability under neutral and mildly basic conditions but shows increased reactivity under strongly acidic or basic environments [16]. The multiple hydroxyl groups present in both the phenolic and sugar portions contribute to the compound's ability to form hydrogen bonds and participate in complexation reactions [16]. The stereochemical configuration of the glycosidic bonds influences the compound's enzymatic susceptibility, with β-linkages being preferentially cleaved by β-glucosidases compared to α-linkages [14].

| Reaction Type | Conditions | Products | Mechanism |

|---|---|---|---|

| Acid Hydrolysis | Acidic pH, elevated temperature | Orcinol + Gentiobiose | Protonation followed by glycosidic bond cleavage [15] |

| Enzymatic Hydrolysis | β-glucosidase, neutral pH | Orcinol + Glucose units | β-glycosidic bond specific cleavage [13] [14] |

| Oxidation | Oxidizing agents | Quinone derivatives | Phenolic hydroxyl oxidation [17] |

| Methylation | Methylating agents | Methyl ethers | Hydroxyl group alkylation [18] |

Structural Relationship with Parent Compounds (Orcinol and Gentiobiose)

Orcinol gentiobioside represents a glycosidic conjugate formed between two distinct molecular components: orcinol and gentiobiose [4] . Orcinol, with the molecular formula C₇H₈O₂, is a methylated resorcinol derivative featuring two hydroxyl groups positioned meta to each other on a benzene ring with an additional methyl substituent [20] [21] [22]. The systematic name for orcinol is 5-methylbenzene-1,3-diol, and it occurs naturally in various lichen species including Roccella tinctoria [21] [18].

Gentiobiose is a disaccharide composed of two D-glucose units connected via a β(1→6) glycosidic linkage [23] [24]. This disaccharide has the molecular formula C₁₂H₂₂O₁₁ and appears as a white crystalline solid with solubility in water and hot methanol [23]. Gentiobiose serves as a structural component in various natural products and can be formed through the caramelization of glucose or enzymatic processes [23] [24].

The formation of orcinol gentiobioside involves the creation of a glycosidic bond between the phenolic hydroxyl group of orcinol and the anomeric carbon of the terminal glucose unit in gentiobiose [12]. This glycosidic linkage maintains the β-configuration, which is characteristic of naturally occurring glycosides [14]. The resulting compound combines the aromatic stability of the phenolic orcinol moiety with the hydrophilic properties imparted by the disaccharide component [25].

| Component | Molecular Formula | Molecular Weight | Key Structural Features | Natural Occurrence |

|---|---|---|---|---|

| Orcinol | C₇H₈O₂ | 124.14 g/mol | 5-methylbenzene-1,3-diol | Lichen species [21] [18] |

| Gentiobiose | C₁₂H₂₂O₁₁ | 342.30 g/mol | β(1→6) linked diglucose | Glucose caramelization products [23] |

| Orcinol Gentiobioside | C₁₉H₂₈O₁₂ | 448.42 g/mol | Phenolic glycoside | Plant species [1] [4] |